molecular formula C12H14N2OS2 B2364114 N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide CAS No. 899983-16-5

N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide

Cat. No.: B2364114
CAS No.: 899983-16-5
M. Wt: 266.38
InChI Key: MLVXTUFKIXZSAH-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide is a compound belonging to the class of benzothiazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a butyramide group attached to a benzothiazole ring substituted with a methylthio group at the fourth position. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure, making them significant in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide typically involves the coupling of substituted 2-amino benzothiazoles with butyric acid derivatives. One common method includes the reaction of 2-amino-4-(methylthio)benzothiazole with butyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target enzymes .

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-3-5-10(15)13-12-14-11-8(16-2)6-4-7-9(11)17-12/h4,6-7H,3,5H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVXTUFKIXZSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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